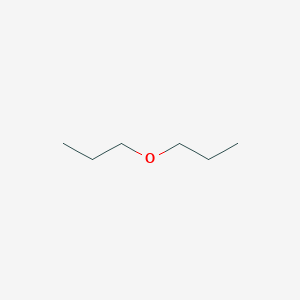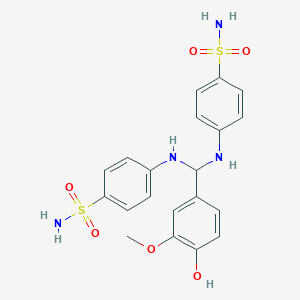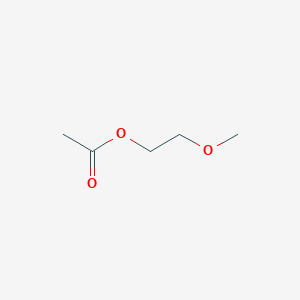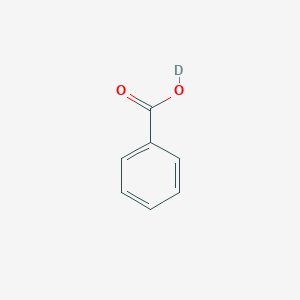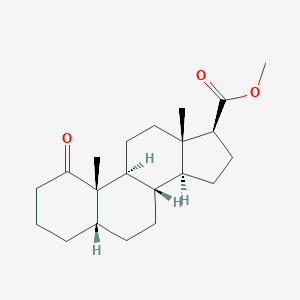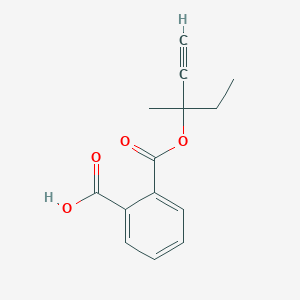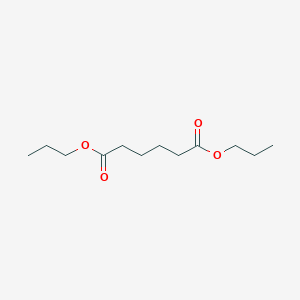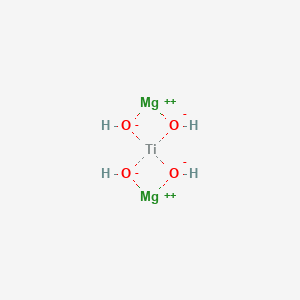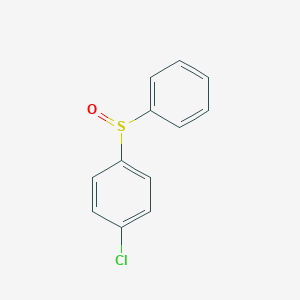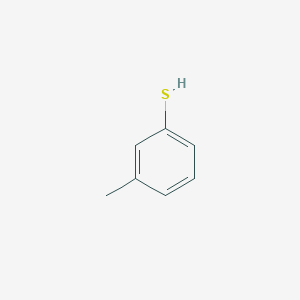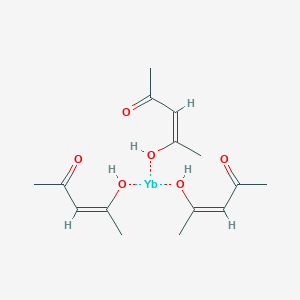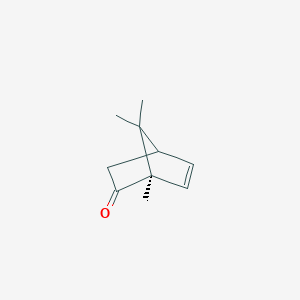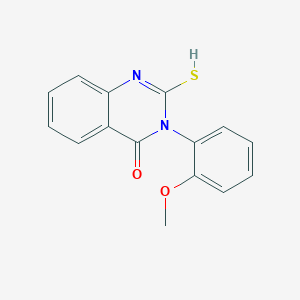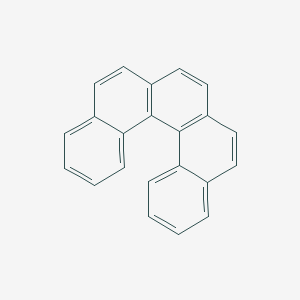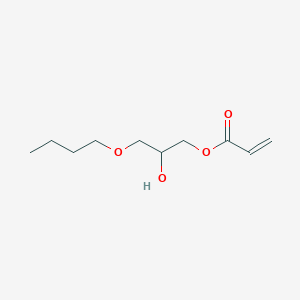
3-Butoxy-2-hydroxypropyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butoxy-2-hydroxypropyl acrylate (BHPA) is a chemical compound that is widely used in the field of polymer chemistry. It is a clear, colorless liquid that is commonly used as a monomer in the synthesis of various polymers, such as polyacrylates, polyurethanes, and polyester resins. The unique chemical properties of BHPA make it an ideal candidate for a wide range of applications, including coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 3-Butoxy-2-hydroxypropyl acrylate is largely dependent on its chemical structure, which contains both hydrophilic and hydrophobic groups. When used as a monomer in polymer synthesis, 3-Butoxy-2-hydroxypropyl acrylate undergoes radical polymerization, which results in the formation of a polymer chain. The hydrophilic and hydrophobic groups in the 3-Butoxy-2-hydroxypropyl acrylate monomer contribute to the overall properties of the resulting polymer, such as its solubility, adhesion, and mechanical strength.
Effets Biochimiques Et Physiologiques
As a chemical compound, 3-Butoxy-2-hydroxypropyl acrylate has not been extensively studied for its biochemical and physiological effects. However, studies have shown that exposure to 3-Butoxy-2-hydroxypropyl acrylate can cause skin irritation and sensitization, as well as respiratory irritation. Therefore, proper safety precautions should be taken when handling 3-Butoxy-2-hydroxypropyl acrylate in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Butoxy-2-hydroxypropyl acrylate in laboratory experiments is its versatility as a monomer in the synthesis of various polymers. 3-Butoxy-2-hydroxypropyl acrylate can be easily incorporated into a wide range of polymer systems, which makes it a valuable tool for researchers in the field of polymer chemistry. However, one limitation of using 3-Butoxy-2-hydroxypropyl acrylate is its potential for skin and respiratory irritation, which requires proper safety measures to be taken when handling the compound.
Orientations Futures
There are numerous future directions for research involving 3-Butoxy-2-hydroxypropyl acrylate. One potential area of study is the development of new waterborne coatings and adhesives based on 3-Butoxy-2-hydroxypropyl acrylate. Another area of research could involve the modification of 3-Butoxy-2-hydroxypropyl acrylate's chemical structure to improve its properties as a monomer in polymer synthesis. Additionally, further studies could be conducted to better understand the biochemical and physiological effects of 3-Butoxy-2-hydroxypropyl acrylate and to develop safer handling protocols for the compound.
Méthodes De Synthèse
3-Butoxy-2-hydroxypropyl acrylate can be synthesized through a variety of methods, including esterification, transesterification, and direct acylation. The most common method for synthesizing 3-Butoxy-2-hydroxypropyl acrylate is the esterification of 3-butoxy-1,2-propanediol with acrylic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is carried out under reflux conditions.
Applications De Recherche Scientifique
3-Butoxy-2-hydroxypropyl acrylate has been extensively studied in the field of polymer chemistry, with numerous research studies focusing on its use as a monomer in the synthesis of various polymers. One notable application of 3-Butoxy-2-hydroxypropyl acrylate is in the development of waterborne coatings, which are increasingly being used in the automotive, aerospace, and construction industries due to their low VOC emissions and environmental sustainability.
Propriétés
Numéro CAS |
13282-82-1 |
|---|---|
Nom du produit |
3-Butoxy-2-hydroxypropyl acrylate |
Formule moléculaire |
C10H18O4 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
(3-butoxy-2-hydroxypropyl) prop-2-enoate |
InChI |
InChI=1S/C10H18O4/c1-3-5-6-13-7-9(11)8-14-10(12)4-2/h4,9,11H,2-3,5-8H2,1H3 |
Clé InChI |
AZNUOOZUBQUQJV-UHFFFAOYSA-N |
SMILES |
CCCCOCC(COC(=O)C=C)O |
SMILES canonique |
CCCCOCC(COC(=O)C=C)O |
Autres numéros CAS |
13282-82-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



